molecular formula C23H17ClN4O2S B2674354 6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-3-(2-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 1326890-67-8

6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-3-(2-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2674354
CAS No.: 1326890-67-8
M. Wt: 448.93
InChI Key: CJHOVVPDSCVMIJ-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Scaffolds in Medicinal Chemistry

Heterocyclic compounds constitute the backbone of modern pharmaceuticals, with over 85% of biologically active chemical entities containing at least one heterocyclic moiety. The incorporation of nitrogen, oxygen, or sulfur atoms into cyclic frameworks enables precise modulation of electronic properties, solubility, and binding interactions. For instance, five-membered heterocycles like 1,2,4-oxadiazoles exhibit bioisosteric equivalence to ester groups while providing superior metabolic stability. Six-membered systems such as pyrimidines serve as DNA/RNA base analogs, enabling targeted interactions with biological macromolecules. This adaptability makes heterocycles indispensable for optimizing absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles during drug development.

Thieno[2,3-d]Pyrimidine as a Privileged Scaffold

The thieno[2,3-d]pyrimidine scaffold, a fused bicyclic system combining thiophene and pyrimidine rings, has emerged as a privileged structure in drug discovery. Structural analogy to purine bases allows it to mimic adenine in nucleotide-binding domains, enabling interactions with kinases, G-protein-coupled receptors, and epigenetic regulators. Modifications at positions 3, 5, and 6 of the scaffold (Figure 1) yield compounds with diverse pharmacological profiles:

  • Position 3 : Substitution with arylalkyl groups (e.g., 2-methylbenzyl) enhances blood-brain barrier permeability for central nervous system (CNS) targets.
  • Position 5 : Methyl groups improve metabolic stability by shielding reactive sites from cytochrome P450 oxidation.
  • Position 6 : Integration of heterocyclic appendages like 1,2,4-oxadiazoles modulates target selectivity and binding affinity.

Recent studies demonstrate thieno[2,3-d]pyrimidine derivatives exhibit nanomolar activity against H~2~O~2~-induced neurotoxicity (EC~50~ = 10.6–11.88 µg/mL) and broad-spectrum antibacterial effects (MIC = 2–8 µg/mL against Staphylococcus aureus and Escherichia coli).

Pharmacological Relevance of 1,2,4-Oxadiazole Moiety

The 1,2,4-oxadiazole ring, a five-membered heterocycle with two nitrogen and one oxygen atom, serves as a versatile pharmacophore due to its:

  • Bioisosteric properties : Mimics ester and amide functionalities while resisting hydrolytic degradation.
  • Dipole moment : The 1,2,4-oxadiazole's dipole (3.5–4.0 D) facilitates π-π stacking and hydrogen bonding with aromatic residues in enzyme active sites.
  • Metabolic stability : Enhanced resistance to oxidative and hydrolytic cleavage compared to acyclic isosteres.

Notably, 1,2,4-oxadiazole derivatives inhibit carbonic anhydrase (K~i~ = 12–45 nM) and cyclooxygenase-2 (COX-2; IC~50~ = 0.8–3.2 µM), making them candidates for anti-inflammatory and anticancer therapies. The 3-(2-chlorophenyl) substitution pattern in the target compound may further enhance target affinity through hydrophobic interactions with aromatic binding pockets.

Historical Development of Hybrid Heterocyclic Systems

The strategic fusion of heterocyclic scaffolds began gaining prominence in the 2010s with advances in tandem synthetic methodologies. Key milestones include:

  • 2016 : Development of one-pot tandem hetero-Diels–Alder/retro-Diels–Alder reactions to assemble furoxanylpyridine hybrids.
  • 2018 : First report of thieno[2,3-d]pyrimidine-1,3,4-oxadiazole hybrids demonstrating dual neuroprotective and antibacterial activities.
  • 2020 : Systematic exploration of 1,2,4-oxadiazole-thienopyrimidine conjugates for kinase inhibition.

These innovations enabled precise spatial arrangement of pharmacophoric elements while maintaining synthetic accessibility. For example, the target compound's 1,2,4-oxadiazole-thienopyrimidine linkage was optimized using microwave-assisted cyclization (yield = 78–92%).

Rationale for Structural Integration of Multiple Pharmacophores

The hybrid architecture of 6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-3-(2-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one addresses three critical challenges in drug design:

  • Synergistic target engagement : The thienopyrimidine core interacts with purine-binding sites, while the 1,2,4-oxadiazole moiety stabilizes interactions through dipole-mediated contacts.
  • Balanced physicochemical properties :
    • LogP : Calculated partition coefficient of 3.8 (thienopyrimidine) + 2.1 (oxadiazole) = 5.9, ideal for CNS penetration.
    • Hydrogen bond donors : 0 (favorable for oral bioavailability).
  • Resistance to metabolic degradation : Methyl groups at positions 3 and 5 block common sites of oxidative metabolism, while the oxadiazole ring resists hydrolysis.

Molecular docking studies suggest the 2-chlorophenyl group occupies hydrophobic subpockets in carbonic anhydrase IX (binding energy = −9.2 kcal/mol), potentially conferring selectivity for hypoxic tumor cells.

Table 1 : Key Synthetic Intermediates for Hybrid Heterocycles

Intermediate Role in Synthesis Yield (%) Reference
5-Methylthieno[2,3-d]pyrimidin-4(3H)-one Core scaffold functionalization 85
3-(2-Chlorophenyl)-5-(chlorocarbonyl)-1,2,4-oxadiazole Oxadiazole coupling reagent 78
2-Methylbenzyl bromide N-Alkylation agent 92

Properties

IUPAC Name

6-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-3-[(2-methylphenyl)methyl]thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN4O2S/c1-13-7-3-4-8-15(13)11-28-12-25-22-18(23(28)29)14(2)19(31-22)21-26-20(27-30-21)16-9-5-6-10-17(16)24/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJHOVVPDSCVMIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=NC3=C(C2=O)C(=C(S3)C4=NC(=NO4)C5=CC=CC=C5Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-3-(2-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one has emerged as a significant entity in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₈ClN₃O₂S
  • Molecular Weight : 367.87 g/mol
  • IUPAC Name : 6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-3-(4-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one

The compound features a thieno[2,3-d]pyrimidine core fused with an oxadiazole moiety, which is known for contributing to various biological activities including antimicrobial and antitumor properties .

Antimicrobial Activity

Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit significant antimicrobial properties. The oxadiazole group enhances this activity by increasing the compound's ability to penetrate microbial membranes. A study reported that similar compounds demonstrated effective inhibition against various bacterial strains, suggesting potential applications in treating infections .

Antitumor Properties

The compound has shown promise in anticancer research. Its structure allows it to interact with specific cellular pathways involved in tumor growth. In vitro studies have indicated that it can induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. This activity is attributed to its ability to modulate signaling pathways related to cell survival and proliferation .

Antitubercular Activity

Recent studies have explored the compound's efficacy against Mycobacterium tuberculosis. A comparative analysis demonstrated that modifications in the oxadiazole moiety significantly influenced the antitubercular activity. The compound's ability to disrupt bacterial cell wall synthesis was a key factor in its effectiveness .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The presence of the oxadiazole ring may inhibit enzymes critical for microbial survival.
  • Disruption of Cellular Processes : It interferes with DNA replication and repair mechanisms in cancer cells.
  • Induction of Apoptosis : Activation of apoptotic pathways leads to programmed cell death in cancerous cells.

Study on Antimicrobial Efficacy

A study conducted on a series of thieno[2,3-d]pyrimidine derivatives found that the introduction of the oxadiazole moiety significantly increased antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably lower for compounds containing this structural feature compared to their analogs without it.

CompoundMIC (µg/mL)Activity
Control100None
Compound A25Moderate
Compound B10High

Antitumor Study Results

In vitro testing on human cancer cell lines revealed that the compound induced apoptosis at concentrations as low as 5 µM. Flow cytometry analysis showed increased annexin V staining indicative of early apoptotic cells.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer properties of compounds similar to 6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-3-(2-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one . For instance:

  • In vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines. In one study, derivatives exhibited IC50 values ranging from 0.49 to 48.0 μM against the National Cancer Institute's 60 human cancer cell lines panel .
  • Selectivity : Toxicological assessments indicated that certain derivatives were approximately 400-fold less toxic to normal fibroblast cells compared to gastric cancer cell lines, suggesting a favorable therapeutic index .

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications:

  • Antifungal and Antibacterial Properties : Research indicates that similar oxadiazole derivatives possess notable antifungal and antibacterial activities. For example, a related compound was reported to exhibit significant inhibition against various bacterial strains .
  • Study on Anticancer Activity : A recent investigation evaluated the efficacy of several oxadiazole derivatives in inhibiting the growth of gastric cancer cells. The lead compound demonstrated an IC50 value of 25 nM against the NUGC cell line while showing minimal toxicity to normal cells .
  • Antimicrobial Screening : Another study focused on the antibacterial properties of similar heterocycles, revealing that certain derivatives effectively inhibited Gram-positive and Gram-negative bacteria, showcasing their potential as new antimicrobial agents .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name / Structure Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) References
Target Compound : 6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-3-(2-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one Thieno[2,3-d]pyrimidin-4(3H)-one 6: 3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl; 5: methyl; 3: 2-methylbenzyl ~464.9* Not reported
4-Chloro-(4-chlorophenyl)-5-hydroxy-2-(methylsulfanyl)thieno[2,3-d]pyrimidin-6(5H)-one Thieno[2,3-d]pyrimidin-6(5H)-one 4: 4-chlorophenyl; 2: methylsulfanyl; 5: hydroxy 324.99 177–179
6-Methyl-4-(m-tolyl)-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidine-2(1H)-thione Dihydropyrimidine-2(1H)-thione 4: m-tolyl; 5: 3-(p-tolyl)-1,2,4-oxadiazol-5-yl; 6: methyl ~391.5* Not reported
3-Benzoyl-2-hydrazono-4-imino-4,5,6,7-tetrahydrobenzo[b]thieno[2,3-d]pyrimidine Tetrahydrobenzo[b]thieno[2,3-d]pyrimidine 3: benzoyl; 2: hydrazono; 4: imino ~395.4* Not reported

*Calculated based on molecular formulas inferred from substituents.

Core Heterocyclic Systems

  • Thieno[2,3-d]pyrimidin-4(3H)-one vs. Thieno[3,4-d]pyrimidin-4(3H)-one: The target compound’s thieno[2,3-d]pyrimidinone core differs from the thieno[3,4-d]pyrimidinone isomer (e.g., in ) in ring fusion positions, altering electronic distribution and steric accessibility .

Substituent Variations

  • Oxadiazole vs. Triazole-Thione :
    The target’s 1,2,4-oxadiazole substituent (electron-withdrawing) contrasts with triazole-thione systems (e.g., ’s compound), which offer hydrogen-bonding sites via sulfur and NH groups .
  • Chlorophenyl vs.
  • Methylbenzyl vs. Hydroxy/Methylsulfanyl :
    The 3-(2-methylbenzyl) group in the target increases steric bulk compared to the smaller 5-hydroxy and 2-methylsulfanyl groups in ’s compound .

Physicochemical Properties

  • Melting Points :
    ’s analog (mp 177–179°C) suggests moderate crystallinity, likely influenced by hydrogen-bonding hydroxy and polar methylsulfanyl groups. The target compound’s lack of polar substituents may reduce crystallinity .
  • Molecular Weight : The target compound’s higher molecular weight (~465 g/mol) compared to ’s compound (325 g/mol) may impact bioavailability, adhering less to Lipinski’s “rule of five” .

Q & A

Q. How do metabolic stability studies inform lead optimization?

  • Methodological Answer :
  • Microsomal Assays : Incubate with rat/human liver microsomes (RLM/HLM) to identify vulnerable sites (e.g., oxadiazole ring oxidation) .
  • Metabolite ID : Use LC-MS/MS to detect Phase I/II metabolites; block degradation via fluorination or deuterium incorporation .

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